molecular formula C11H11NO3 B1654567 D-Proline, 5-oxo-3-phenyl-, (3S)- CAS No. 246232-25-7

D-Proline, 5-oxo-3-phenyl-, (3S)-

Cat. No.: B1654567
CAS No.: 246232-25-7
M. Wt: 205.21 g/mol
InChI Key: VJHDVBWGNFOKAT-WCBMZHEXSA-N
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Description

D-Proline, 5-oxo-3-phenyl-, (3S)- is a chiral, non-proteinogenic amino acid derivative characterized by a proline backbone with a phenyl substituent at position 3 and an oxo group at position 5. The (3S) stereochemistry denotes the spatial arrangement of the phenyl group, which distinguishes it from other stereoisomers. This compound belongs to the class of modified prolines, where structural alterations influence physicochemical properties and biological interactions.

Proline derivatives like 5-oxoproline (pyroglutamic acid) are known for their roles in metabolic pathways, including glutathione synthesis and collagen formation .

Properties

CAS No.

246232-25-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2R,3S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8-,10+/m0/s1

InChI Key

VJHDVBWGNFOKAT-WCBMZHEXSA-N

SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2

Isomeric SMILES

C1[C@H]([C@@H](NC1=O)C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare D-Proline, 5-oxo-3-phenyl-, (3S)- with structurally or functionally related proline derivatives:

Compound Name Molecular Formula Key Substituents Stereochemistry Biological/Physicochemical Notes References
D-Proline, 5-oxo-3-phenyl-, (3S)- C₁₁H₁₁NO₃ 3-phenyl, 5-oxo (3S) Enhanced lipophilicity; potential enzyme inhibition due to phenyl group. -
DL-Proline, 5-oxo- C₅H₇NO₃ 5-oxo Racemic (DL) Involved in glutathione metabolism; lower lipophilicity.
D-Proline, 5-oxo-, pentachlorophenyl ester C₁₁H₆Cl₅NO₃ 5-oxo, pentachlorophenyl ester D-configuration High logP due to bulky aromatic ester; used in peptide synthesis.
L-Proline, 5-oxo- ((2-chlorophenyl)methylene)hydrazide C₁₂H₁₁ClN₂O₃ 5-oxo, (2-chlorophenyl)hydrazide L-configuration Possible amnesic or anti-spreading depression activity.
D-Proline, 3-(4-bromophenyl)-... (CAS 1035142-81-4) C₃₃H₄₆N₃O₅SiBr 4-bromophenyl, imidazolidinyl carbonyl (3S,4R,5S)-rel Complex structure; likely targets enzymatic pathways.

Key Comparative Insights:

Structural Modifications :

  • The 3-phenyl group in the target compound increases steric bulk and lipophilicity compared to unmodified 5-oxoproline (logP ~2.19–2.58 in similar esters ). This may enhance binding to hydrophobic receptors or enzymes.
  • Halogenated derivatives (e.g., bromophenyl in , pentachlorophenyl in ) exhibit higher molecular weights and logP values, suggesting greater membrane permeability but reduced aqueous solubility.

Stereochemical Impact: The (3S) configuration differentiates the compound from racemic DL-proline derivatives .

Functional Group Effects :

  • 5-oxo (pyroglutamate) group is conserved across analogs, enabling participation in redox cycles or metal chelation .
  • Ester derivatives (e.g., pentachlorophenyl ester ) are synthetically versatile but may exhibit reduced stability compared to free acids.

Biological Implications: D-Proline derivatives are rare in nature but have emerging roles in human metabolism and drug design . The phenyl substitution may confer selectivity for enzymes like proline racemases or transporters. L-Proline hydrazide derivatives (e.g., ) demonstrate amnesic effects, suggesting that similar modifications in D-proline could yield novel neuroactive compounds.

Preparation Methods

Michael Addition and Cyclization

The foundational approach involves a Michael addition-cyclization sequence. In a representative protocol, 3-phenyl-2-propenoic acid ethyl ester reacts with diethyl 2-bromo-propanedioate under basic conditions to form a pyrrolidinone intermediate. Hydrolysis of the ester groups yields the 5-oxo-proline core. For example, (±)-trans-5-oxo-3-phenylproline derivatives were synthesized via this method, though racemic mixtures necessitated subsequent resolution. Key modifications include:

  • Solvent Optimization : Dry ethanol with sodium ethoxide enhances reaction efficiency.
  • Diastereomer Separation : Flash chromatography (silica gel, ethyl acetate/hexane) resolves trans and cis diastereomers.

Solid-Phase Peptide Synthesis (SPPS)

Adapting methodologies from peptide drug synthesis, Boc-protected D-proline derivatives are assembled on resin. A patent detailing [(5-oxo-D-Proline)-leuprorelin acetate] synthesis reveals critical steps:

  • Resin Functionalization : Boc-Pro-OH couples to chloromethylated polystyrene resin (0.55 mmol/g substitution) in DMF at 45°C for 48 hours.
  • D-Amino Acid Incorporation : Condensing agents HOAt/DlC ensure efficient coupling of D-amino acids, minimizing epimerization.
  • Deprotection and Cleavage : HCl/iPrOH removes Boc groups, followed by ethylamine cleavage to release the crude peptide.

Asymmetric Hydrogenation

A chiral resolution strategy for D-proline involves converting pyrrolidine-2-carbaldehyde to an imine with (R)-1-phenylethylamine. Asymmetric hydrogenation using Pd/C yields enantiomerically enriched D-proline. Adapting this for the target compound:

  • Chiral Auxiliary : (S)-Binap ligands induce (3S) configuration during hydrogenation.
  • Yield and ee : Reported resolutions achieve >90% enantiomeric excess (ee) for D-proline.

Stereochemical Control

Dynamic Kinetic Resolution

Racemic 5-oxo-proline derivatives undergo resolution using chiral amines. For instance, (R)-α-methylbenzylamine forms diastereomeric salts, preferentially crystallizing the (3S) enantiomer.

Enzymatic Methods

Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives, though literature specific to this compound remains sparse.

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in acetonitrile/water) resolve enantiomers, achieving ≥98.5% purity.
  • Chiral GC : Cyclodextrin-based columns separate (3S) and (3R) forms, with retention times correlating to ee.

Spectroscopic Data

  • IR : Strong absorption at 1740 cm⁻¹ (C=O stretch, oxo group).
  • NMR : ¹H NMR (DMSO-d6): δ 7.35–7.25 (m, 5H, Ph), 4.15 (dd, J = 8.2 Hz, 1H, C3-H), 3.10 (m, 1H, C2-H).

Comparative Analysis of Methods

Method Yield (%) ee (%) Key Advantage Limitation
Michael Addition 45–60 50* Scalable Racemic mixture
SPPS 60–70 99 High stereocontrol Cost-intensive resin
Asymmetric H₂ 75–85 90–95 No resolution needed Requires chiral catalyst

*Requires subsequent resolution.

Q & A

Basic Research Questions

Q. How can researchers optimize the stereoselectivity of D-Proline in catalytic synthesis?

  • Methodological Answer : To enhance stereoselectivity, modulate reaction conditions such as solvent polarity, temperature, and protecting group size. For example, bulky protecting groups (e.g., tert-butoxycarbonyl) on substrates can reduce steric hindrance and improve enantiomeric excess (e.e.) . Kinetic studies using chiral HPLC or circular dichroism (CD) spectroscopy are recommended to quantify stereochemical outcomes. Evidence from D-Proline-catalyzed synthesis of (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid derivatives shows that higher stereoselectivity correlates with larger substituents on the substrate .

Q. What analytical techniques are suitable for detecting and quantifying D-Proline in biological matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns to distinguish D-Proline from its L-enantiomer. Derivatization agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) improve volatility for GC-MS analysis . For low-concentration samples (e.g., in murine tissues), isotope dilution with deuterated internal standards ensures accuracy .

Advanced Research Questions

Q. How does D-Proline influence neuroinflammatory pathways in migraine pathophysiology?

  • Methodological Answer : Investigate metabolomic profiling of cerebrospinal fluid (CSF) or plasma from migraine patients with patent foramen ovale (PFO). Focus on arginine-proline metabolic pathways, as elevated D-Proline levels may dysregulate nitric oxide (NO) production, exacerbating cerebral blood flow abnormalities . Use KEGG pathway analysis to identify disrupted nodes (e.g., NOS3 or DAO enzymes) and validate via in vitro neuronal models with D-Proline supplementation .

Q. What experimental designs address contradictions in D-Proline’s pharmacokinetics and toxicity across species?

  • Methodological Answer : Conduct comparative studies using PEGylated D-amino acid oxidase (PEG-fDAO) to evaluate species-specific metabolism. For example, murine models show rapid D-Proline clearance (t1/2 = 7.67 h) but accumulate D-Proline in kidneys when DAO is deficient . In contrast, PEG-fDAO in humans has prolonged stability (t1/2 = 33.68 h) but risks toxicity due to high enzyme activity . Dose-response studies with solubility-adjusted D-Proline (e.g., 1 M in aqueous media) can reconcile efficacy-toxicity trade-offs .

Q. How do enzymatic inversion mechanisms affect D-Proline’s metabolic fate in humans versus bacteria?

  • Methodological Answer : Use isotopic tracing (e.g., <sup>13</sup>C-D-Proline) to track enantiomeric inversion in human cell lines (e.g., HepG2) versus bacterial cultures (e.g., Escherichia coli). Human DAO exhibits negligible activity toward D-Proline, whereas bacterial racemases efficiently convert L-Proline to D-Proline . Compare mutant (DAO<sup>−/−</sup>) and wild-type murine models to quantify renal accumulation and urinary excretion kinetics .

Data Contradiction Analysis

Q. Why do studies report conflicting Km values for D-Proline metabolism by DAO?

  • Methodological Answer : Variability arises from enzyme sources (e.g., human vs. porcine DAO) and substrate competition. For instance, PEG-fDAO has a Km of 24–40 µM for D-phenylalanine but >1 mM for D-Proline, reflecting substrate preference . Standardize assays using purified recombinant enzymes and control for interfering metabolites (e.g., L-Proline) via pre-incubation with L-amino acid oxidases .

Tables of Key Findings

Parameter Value Model Reference
PEG-fDAO half-life (t1/2)33.68 ± 3.10 hMurine
D-Proline renal accumulation2–3× higher in DAO<sup>−/−</sup> miceMurine (B6DAO<sup>−/−</sup>)
Stereoselectivity improvement20–30% e.e. with bulky groupsCatalytic synthesis

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